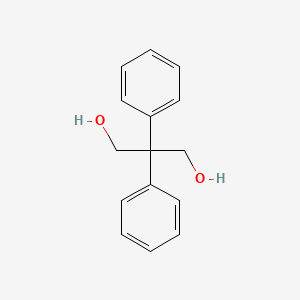

2,2-Diphenylpropane-1,3-diol

Descripción general

Descripción

2,2-Diphenylpropane-1,3-diol is an organic compound with the molecular formula C15H16O2. It is a bifunctional molecule containing two phenyl groups and two hydroxyl groups attached to a propane backbone. This compound is known for its applications in various fields, including polymer chemistry and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-Diphenylpropane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone in the presence of a base, followed by reduction of the resulting intermediate . Another method involves the aldol condensation of benzaldehyde with formaldehyde, followed by hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic hydrogenation processes. The reaction conditions often include the use of tertiary amines as catalysts and subsequent distillation to purify the product .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Diphenylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antioxidant Properties

2,2-Diphenylpropane-1,3-diol exhibits notable antioxidant properties. Its structure allows it to scavenge free radicals effectively, making it a potential candidate for formulations aimed at reducing oxidative stress in biological systems. Studies have shown that compounds with similar structures can significantly reduce lipid peroxidation in cellular models .

1.2 Chiral Auxiliary in Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with various substrates allows for the selective formation of enantiomers in reactions such as the oxidation of sulfides to sulfoxides . The use of this compound has been documented in several synthetic pathways leading to important pharmaceutical intermediates.

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. It can be transformed into various derivatives through reactions such as esterification and etherification. For instance, it has been used to synthesize diboronic esters which are crucial for developing boron-containing pharmaceuticals .

2.2 Ligand in Catalysis

The compound has also found applications as a ligand in catalytic processes. Its rigid structure contributes to the formation of stable metal-ligand complexes which can enhance the efficiency of catalytic reactions in organic synthesis . This property is particularly valuable in transition metal-catalyzed reactions where selectivity and reactivity are paramount.

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound is explored for its potential use in polymer chemistry. It can act as a monomer or cross-linking agent in the production of thermosetting resins and other polymeric materials. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties .

3.2 Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is being investigated for use in coatings and adhesives. Its application can enhance the durability and performance of these materials under various environmental conditions.

Case Studies

Mecanismo De Acción

The mechanism of action of 2,2-Diphenylpropane-1,3-diol involves its interaction with molecular targets such as estrogen receptors. The compound can bind to these receptors, potentially inhibiting their activity and exerting anti-cancer effects . The molecular pathways involved include modulation of gene expression and inhibition of cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

1,1-Diphenylpropane-1,2-diol: Similar structure but different positioning of hydroxyl groups.

2-Phenyl-1,3-propanediol: Contains only one phenyl group.

2,2-Dimethylpropane-1,3-diol: Contains methyl groups instead of phenyl groups.

Uniqueness

2,2-Diphenylpropane-1,3-diol is unique due to its bifunctional nature and the presence of two phenyl groups, which contribute to its stability and reactivity. This makes it a valuable intermediate in the synthesis of various polymers and pharmaceuticals .

Actividad Biológica

2,2-Diphenylpropane-1,3-diol, also known as 1,3-diphenyl-1,3-propanediol, is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant effects, anticancer activity, and interactions with various biochemical pathways.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a unique structure that contributes to its biological activity:

- Molecular Structure : The compound consists of two phenyl groups attached to a propane-1,3-diol backbone. This configuration is crucial for its interactions with biological molecules.

- Stereochemistry : The stereochemistry of the compound influences its biological interactions and efficacy in various applications.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties . It acts as a free radical scavenger and can inhibit lipid peroxidation processes. Key findings include:

- Mechanism of Action : The compound interacts with free radicals to form stable products, which helps mitigate oxidative stress in biological systems.

- Biochemical Pathways : Its antioxidant activity is linked to its ability to modulate enzyme activities involved in oxidative stress responses.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notable findings include:

- Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). IC50 values were reported in the micromolar range across these cell lines.

- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and ferroptosis. The inhibition of glutathione peroxidase 4 (GPX4) plays a critical role in this process.

Biochemical Interactions

This compound interacts with various enzymes and proteins within cellular systems:

- Enzyme Inhibition : It has been reported to inhibit serine proteases involved in coagulation and inflammation. This inhibition can impact physiological processes significantly.

- Cellular Effects : The compound influences cell signaling pathways and gene expression related to metabolic processes. For instance, it can alter metabolite production in microbial cells.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of the compound using various assays that measure free radical scavenging activity. Results indicated that this compound significantly reduced oxidative damage in cellular models.

Case Study 2: Cancer Cell Line Analysis

In vitro experiments demonstrated that treatment with this compound led to increased apoptosis rates in MCF-7 cells compared to untreated controls. Flow cytometry analysis confirmed these findings through Annexin V staining.

Additional Biological Activities

Beyond its primary activities mentioned above, this compound has been investigated for other potential effects:

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate cytokine release and exhibit anti-inflammatory properties.

- Metabolic Pathway Modulation : It influences metabolic pathways related to glycerol and propanediol metabolism by interacting with key enzymes such as glycerol dehydratase.

Propiedades

IUPAC Name |

2,2-diphenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-15(12-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYJEAUUNHDJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328457 | |

| Record name | 2,2-diphenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-86-8 | |

| Record name | NSC28824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.